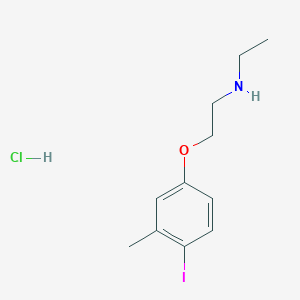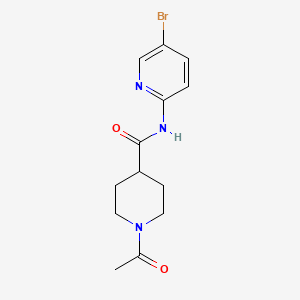![molecular formula C18H14ClNO3 B5308494 2-[2-(5-chloro-2-hydroxy-3-methoxyphenyl)vinyl]-4-quinolinol](/img/structure/B5308494.png)
2-[2-(5-chloro-2-hydroxy-3-methoxyphenyl)vinyl]-4-quinolinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(5-chloro-2-hydroxy-3-methoxyphenyl)vinyl]-4-quinolinol, also known as CLQ, is a synthetic compound that has attracted attention for its potential therapeutic applications. CLQ is a derivative of hydroxyquinoline and has been extensively studied for its pharmacological properties.
Mecanismo De Acción
The mechanism of action of 2-[2-(5-chloro-2-hydroxy-3-methoxyphenyl)vinyl]-4-quinolinol is not fully understood, but it is believed to act by inhibiting various cellular processes. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling pathways. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. This compound has also been shown to inhibit the replication of viruses, such as HIV and herpes simplex virus. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[2-(5-chloro-2-hydroxy-3-methoxyphenyl)vinyl]-4-quinolinol has a number of advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its pharmacological properties. This compound has also been shown to have low toxicity and is well tolerated in animal studies. However, there are also limitations to using this compound in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret results.
Direcciones Futuras
There are a number of future directions for research on 2-[2-(5-chloro-2-hydroxy-3-methoxyphenyl)vinyl]-4-quinolinol. One area of research is the development of new synthetic methods for this compound that improve yield and purity. Another area of research is the investigation of the mechanism of action of this compound, which may lead to the development of new therapeutic applications. This compound may also be investigated for its potential use in combination therapy with other drugs. Finally, this compound may be investigated for its potential use in the treatment of other diseases, such as autoimmune diseases and cardiovascular disease.
Conclusion
In conclusion, this compound is a synthetic compound that has attracted attention for its potential therapeutic applications. This compound has been extensively studied for its pharmacological properties, including its anticancer, antiviral, and antimicrobial properties. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. While there are limitations to using this compound in lab experiments, there are also many future directions for research on this compound.
Métodos De Síntesis
The synthesis of 2-[2-(5-chloro-2-hydroxy-3-methoxyphenyl)vinyl]-4-quinolinol involves the reaction between 5-chloro-2-hydroxy-3-methoxybenzaldehyde and 2-amino-4-phenylquinoline in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of this compound. The purity and yield of the product can be improved by using different solvents and reaction conditions.
Aplicaciones Científicas De Investigación
2-[2-(5-chloro-2-hydroxy-3-methoxyphenyl)vinyl]-4-quinolinol has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and antimicrobial properties. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties.
Propiedades
IUPAC Name |
2-[(E)-2-(5-chloro-2-hydroxy-3-methoxyphenyl)ethenyl]-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c1-23-17-9-12(19)8-11(18(17)22)6-7-13-10-16(21)14-4-2-3-5-15(14)20-13/h2-10,22H,1H3,(H,20,21)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRGDUZLCAUDCT-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=CC2=CC(=O)C3=CC=CC=C3N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)/C=C/C2=CC(=O)C3=CC=CC=C3N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-fluorophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B5308413.png)
![2-(3,5-dimethyl-1-piperidinyl)-3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5308417.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-2-(2-methylphenyl)acetamide](/img/structure/B5308419.png)
![5H-indeno[1,2-b]pyridin-5-ylidene(4-methylphenyl)amine](/img/structure/B5308437.png)




![3,7-dimethyl-11-[4-(1H-pyrazol-5-yl)benzoyl]-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5308468.png)

![({4-allyl-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B5308487.png)
![3-[4-morpholinyl(oxo)acetyl]-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5308493.png)
![1'-(2-morpholinylacetyl)spiro[indole-3,4'-piperidin]-2(1H)-one hydrochloride](/img/structure/B5308501.png)
